molecular formula C21H21N3O3S2 B2793304 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203042-13-0

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2793304
CAS No.: 1203042-13-0
M. Wt: 427.54
InChI Key: YOJVUXFXRBMSTN-UHFFFAOYSA-N
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Description

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its intricate molecular structure. This compound is of interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea generally involves multi-step organic reactions

  • Formation of 1,2,3,4-tetrahydroquinoline: : Starting from aniline, a series of condensation and cyclization reactions form the tetrahydroquinoline core.

  • Urea Formation: : The final step involves the reaction of the sulfonylated tetrahydroquinoline with an isocyanate derivative to form the urea moiety.

Industrial Production Methods: While specific industrial methods may vary, they usually follow similar principles but are optimized for scale, efficiency, and cost-effectiveness. Industrial production may utilize continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea undergoes several types of chemical reactions, including:

  • Oxidation: : Commonly with oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Typically using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, influenced by the sulfonyl and thiophene groups.

Common Reagents and Conditions:

  • Oxidizing agents: : mCPBA, hydrogen peroxide.

  • Reducing agents: : LiAlH4, sodium borohydride (NaBH4).

  • Solvents: : Dichloromethane (DCM), dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidative and reductive modifications often lead to altered functional groups, such as hydroxyl or amine derivatives, depending on the specific reactions.

Scientific Research Applications

Chemistry and Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with cellular pathways. It’s of interest in medicinal chemistry for developing therapeutic agents.

Medicine and Industry: Potential applications in drug development, particularly in targeting specific enzymes or receptors related to diseases. Also, its unique structure makes it a candidate for materials science applications, such as in the development of novel polymers.

Mechanism of Action

The mechanism of action for 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea often involves:

  • Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.

  • Pathways: : Modulation of biochemical pathways within cells, potentially affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the thiophen-2-ylmethyl urea group but shares structural similarities.

  • Thiophen-2-ylmethyl urea derivatives: : Similar in containing the thiophene and urea moieties but differing in the attached substituents.

Uniqueness: 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea stands out due to the combination of its sulfonylated tetrahydroquinoline and thiophene urea components, providing a unique set of physical and chemical properties.

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Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-21(22-15-18-7-5-13-28-18)23-17-10-11-20-16(14-17)6-4-12-24(20)29(26,27)19-8-2-1-3-9-19/h1-3,5,7-11,13-14H,4,6,12,15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJVUXFXRBMSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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